6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of chromeno, pyrrole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:
Formation of the chromeno moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: This step often involves the use of a pyrrole precursor and a coupling reaction with the chromeno intermediate.
Attachment of the pyridine ring: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the pyridine precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological systems are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanol: This compound shares the pyridine moiety and has similar chemical properties.
2(1H)-Pyridone, 6-methyl-: Another compound with a pyridine ring, but with different functional groups.
Uniqueness
6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromeno, pyrrole, and pyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H26N2O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O3/c1-15(2)19-6-8-20(9-7-19)25-24-26(31)21-13-17(4)18(5)14-22(21)33-27(24)28(32)30(25)23-12-16(3)10-11-29-23/h6-15,25H,1-5H3 |
InChI Key |
HKUVVHOJTYAKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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